Product packaging for 5-methyl-2-(pyrrolidin-2-yl)thiazole HCl(Cat. No.:)

5-methyl-2-(pyrrolidin-2-yl)thiazole HCl

Cat. No.: B13908761
M. Wt: 204.72 g/mol
InChI Key: WNBYSLZPUSHVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-(pyrrolidin-2-yl)thiazole HCl is a chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery. The compound features two privileged structural motifs: a thiazole ring and a pyrrolidine heterocycle. The thiazole moiety is a versatile heterocycle commonly found in bioactive molecules due to its aromaticity, conferred by sulfur and nitrogen atoms within its ring system . Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities and are integral components of several FDA-approved drugs, including the anticonvulsant riluzole, the antiretroviral ritonavir, and the anticancer agent dasatinib . The pyrrolidine ring is a saturated, sp3-hybridized scaffold that contributes significantly to a molecule's three-dimensional structure and stereochemical complexity. Its non-planarity, a phenomenon known as "pseudorotation," allows for extensive exploration of pharmacophore space and can improve key physicochemical parameters, such as aqueous solubility, which is crucial for optimizing the pharmacokinetic profiles of drug candidates . The specific combination of the 5-methylthiazole and pyrrolidine rings creates a unique molecular architecture. Research into structurally related 5-methylthiazole conjugates has shown promise in various therapeutic areas, with some derivatives being investigated as potent anti-inflammatory agents through mechanisms such as cyclooxygenase (COX) inhibition . This compound is intended for research purposes as a key intermediate or building block in the synthesis and development of novel therapeutic agents. Its structure makes it a valuable synthon for exploring new chemical space in programs targeting central nervous system (CNS) disorders, oncology, and infectious diseases, among others . For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClN2S B13908761 5-methyl-2-(pyrrolidin-2-yl)thiazole HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13ClN2S

Molecular Weight

204.72 g/mol

IUPAC Name

5-methyl-2-pyrrolidin-2-yl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C8H12N2S.ClH/c1-6-5-10-8(11-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H

InChI Key

WNBYSLZPUSHVQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2CCCN2.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for Thiazole (B1198619) Ring Formation

The construction of the 2,5-disubstituted thiazole core of the target molecule is a critical step, with several established methods available to synthetic chemists.

Cyclocondensation Reactions

Cyclocondensation reactions represent a cornerstone in the synthesis of thiazole rings. A prominent example is the Hantzsch thiazole synthesis, a versatile and widely employed method that involves the reaction of an α-haloketone with a thioamide. In the context of synthesizing the precursor for our target molecule, 5-methyl-2-aminothiazole, this would involve the reaction of a 1-halo-propan-2-one (an α-haloketone) with thiourea (B124793) (a thioamide). The reaction proceeds through a multi-step mechanism, initiated by an SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring. This method is often favored due to its high yields and the ready availability of starting materials.

Another notable cyclocondensation approach involves the reaction of 2-chloropropionaldehyde with thiourea. This method provides a direct route to 2-amino-5-methylthiazole, a key intermediate for the synthesis of the target compound. The reaction is typically carried out by adding thiourea to an aqueous solution of 2-chloropropionaldehyde and heating the mixture.

Starting Material 1Starting Material 2ProductReaction Type
1-halo-propan-2-oneThiourea5-methyl-2-aminothiazoleHantzsch Thiazole Synthesis
2-chloropropionaldehydeThiourea5-methyl-2-aminothiazoleCyclocondensation

Transformations Involving Thioamides and α-Halo Carbonyl Precursors

Building upon the principles of the Hantzsch synthesis, various transformations involving thioamides and α-halo carbonyl precursors have been developed to access substituted thiazoles. The versatility of the thioamide component allows for the introduction of different substituents at the 2-position of the thiazole ring. For the synthesis of the target molecule's precursor, thiourea is the thioamide of choice, leading to the formation of a 2-aminothiazole (B372263). The α-halo carbonyl precursor, in this case, would be a derivative of acetone, such as chloroacetone (B47974) or bromoacetone, which provides the methyl group at the 5-position of the thiazole ring.

Approaches for Pyrrolidine (B122466) Moiety Integration

Once the 5-methylthiazole (B1295346) core is established, the next crucial step is the introduction of the pyrrolidin-2-yl moiety at the 2-position. Several strategies can be envisioned for this transformation.

One common approach involves the use of a 2-halothiazole intermediate. A 5-methyl-2-halothiazole can be synthesized from the corresponding 2-aminothiazole via a Sandmeyer-type reaction. This 2-halothiazole can then undergo a nucleophilic aromatic substitution (SNAr) reaction with a suitable pyrrolidine derivative. For the synthesis of the target molecule, a protected form of (S)-proline or one of its derivatives, such as an ester, could be used as the nucleophile. The reaction would likely require a base to facilitate the substitution.

Alternatively, the 2-amino group of 5-methyl-2-aminothiazole can be directly utilized as a handle for introducing the pyrrolidine ring. This could be achieved through a reductive amination reaction with a suitable pyrrolidine-2-carbaldehyde (B1623420) derivative. Another possibility is a coupling reaction between the 2-aminothiazole and a protected (S)-proline derivative activated at the carboxyl group.

Targeted Functionalization and Derivatization of the Thiazole Nucleus

The 5-methyl-2-(pyrrolidin-2-yl)thiazole scaffold offers several sites for further functionalization, allowing for the generation of a library of derivatives with potentially diverse properties.

Substitutions at the Thiazole C-2 and C-5 Positions

The primary amino group of the pyrrolidine moiety at the C-2 position of the thiazole ring is a key site for derivatization. Acylation of this nitrogen with various acyl chlorides or anhydrides can introduce a wide range of functional groups. Similarly, alkylation of this nitrogen can be achieved using alkyl halides.

The methyl group at the C-5 position of the thiazole can also be a target for functionalization, although this is generally more challenging. Radical halogenation could potentially introduce a handle for further transformations.

Development of Novel Synthetic Routes for Analogues

The development of novel synthetic routes for analogues of 5-methyl-2-(pyrrolidin-2-yl)thiazole is crucial for structure-activity relationship (SAR) studies and the discovery of compounds with improved properties. These strategies typically involve modifying either the thiazole ring or the pyrrolidine moiety.

The Hantzsch thiazole synthesis is a foundational method for constructing the thiazole ring and can be adapted to produce a wide array of analogues. synarchive.comresearchgate.net This reaction involves the condensation of an α-haloketone with a thioamide. To create analogues of the target compound, this would conceptually involve the reaction of a thioamide derived from proline with an appropriate α-haloketone.

Analogue Type Synthetic Strategy Key Reagents Resulting Modification
Thiazole C5-Substitution Hantzsch Thiazole SynthesisN-protected Proline Thioamide + Substituted α-haloketonesVaries the substituent at the 5-position of the thiazole ring (e.g., ethyl, phenyl instead of methyl).
Thiazole C4-Substitution Hantzsch Thiazole SynthesisN-protected Proline Thioamide + α-halo-β-ketoesterIntroduces a substituent at the 4-position of the thiazole ring.
Pyrrolidine Ring Substitution Start with Substituted Proline Derivatives4-Hydroxyproline (B1632879), 4-Fluoroproline (B1262513), etc.Introduces substituents onto the pyrrolidine ring. mdpi.com
Thiazole C2-Linker Variation Alternative Cyclization MethodsN-substituted α-amino acids with activating agents like thionyl chloride. researchgate.netPotentially alters the direct linkage between the two rings.
Fused Ring Analogues Intramolecular CycloadditionsPyrrolidine precursors with appropriately placed reactive groups.Creates fused bicyclic systems involving the pyrrolidine or thiazole ring. nih.gov

Table 1: Strategies for the Synthesis of Analogues

More contemporary methods for synthesizing 2,5-disubstituted thiazoles offer alternative routes that may provide advantages in terms of scope and reaction conditions. For example, metal-free syntheses using N-substituted α-amino acids activated with thionyl chloride can lead to 2,5-disubstituted thiazoles. researchgate.netchemrxiv.orgbohrium.com Another approach involves the rhodium-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters, which circumvents the need for unstable α-haloaldehydes often required in traditional Hantzsch syntheses for certain substitution patterns. organic-chemistry.org

To generate analogues with modifications on the pyrrolidine ring, one can start with commercially available or synthetically prepared substituted proline derivatives. For example, using 4-hydroxyproline or 4-fluoroproline as the starting material would lead to analogues functionalized at the C4 position of the pyrrolidine ring. mdpi.com

Furthermore, derivatization can occur at the pyrrolidine nitrogen. While the parent compound is a secondary amine, N-alkylation or N-acylation can introduce a wide variety of substituents, leading to a large library of analogues. These reactions are typically straightforward, involving the reaction of the parent amine with alkyl halides or acyl chlorides.

The synthesis of bis-thiazole or other multi-heterocyclic analogues can also be envisioned. This can be achieved by reacting α-haloketones that already contain a heterocyclic moiety in a Hantzsch-type reaction or by coupling pre-formed thiazole and pyrrolidine units using cross-coupling methodologies. nih.gov The exploration of such novel routes continues to expand the chemical space around the core 5-methyl-2-(pyrrolidin-2-yl)thiazole structure.

Spectroscopic and Structural Elucidation Methodologies

Advanced Spectroscopic Techniques for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-methyl-2-(pyrrolidin-2-yl)thiazole HCl, both ¹H and ¹³C NMR spectroscopy are employed to confirm the presence and connectivity of the pyrrolidine (B122466) and methyl-thiazole moieties.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and coupling of hydrogen atoms. The expected chemical shifts (δ) for the protons of this compound in a suitable solvent like DMSO-d₆ would be:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Pyrrolidine N-HVariable, broadsinglet1H
Thiazole (B1198619) H-4~7.0-7.5singlet1H
Pyrrolidine C-2 H~4.5-5.0multiplet1H
Pyrrolidine CH₂~1.8-2.2multiplet6H
Thiazole CH₃~2.4singlet3H

Note: These are predicted values and can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The anticipated chemical shifts for the carbon atoms are:

Carbon Assignment Expected Chemical Shift (ppm)
Thiazole C=N~165-175
Thiazole C-5~120-130
Thiazole C-4~110-120
Pyrrolidine C-2~60-70
Pyrrolidine CH₂~25-45
Thiazole CH₃~15-20

Note: These are predicted values and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement of the protonated molecule [M+H]⁺, which allows for the confirmation of its molecular formula, C₈H₁₂N₂S.

The fragmentation pattern observed in the mass spectrum can also offer structural insights. Key fragment ions would likely arise from the cleavage of the bond between the pyrrolidine and thiazole rings, as well as fragmentation within the pyrrolidine ring itself.

Ion Calculated m/z Description
[C₈H₁₂N₂S + H]⁺169.0794Molecular ion
[C₅H₄NS]⁺114.0113Fragment corresponding to the 5-methylthiazole (B1295346) moiety
[C₄H₈N]⁺70.0651Fragment corresponding to the pyrrolidine moiety

Note: The m/z values are for the protonated free base.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, characteristic absorption bands would include:

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine salt)3200-3400 (broad)
C-H stretch (aliphatic)2850-3000
C=N stretch (thiazole)1600-1650
C=C stretch (thiazole)1450-1550

These absorptions help to confirm the presence of the amine hydrochloride, the aliphatic pyrrolidine ring, and the aromatic thiazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring, being an aromatic heterocycle, is expected to exhibit characteristic absorption maxima (λ_max) in the UV region, typically around 230-280 nm, corresponding to π → π* transitions.

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common and effective method for analyzing the purity of polar organic compounds like this compound. A typical RP-HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). sielc.comresearchgate.net The retention time of the main peak and the absence of significant impurity peaks would confirm the purity of the sample.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of reactions and to get a preliminary assessment of purity. For this compound, a silica (B1680970) gel plate could be used with a mobile phase consisting of a mixture of a polar organic solvent (e.g., ethyl acetate or methanol) and a less polar solvent (e.g., hexane (B92381) or dichloromethane). The visualization of a single spot under UV light or after staining would indicate a relatively pure compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-methyl-2-(pyrrolidin-2-yl)thiazole HCl, DFT calculations would typically be employed to optimize the molecule's geometry, determining the most stable three-dimensional arrangement of its atoms. These studies would yield crucial information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate the molecular orbital energies, which are essential for understanding the molecule's reactivity. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom, identifying electron-rich and electron-deficient sites susceptible to electrophilic or nucleophilic attack. A Molecular Electrostatic Potential (MEP) map would visually represent these reactive areas.

HOMO-LUMO Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical framework to predict how the molecule will behave in a chemical reaction.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; indicates reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the ability to act as an electrophile.

This table represents theoretical descriptors that could be calculated for this compound following a DFT analysis.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which contains a pyrrolidine (B122466) ring, MD simulations would be invaluable for exploring its conformational landscape. These simulations would reveal the different spatial arrangements (conformers) the molecule can adopt, their relative stabilities, and the energy barriers for converting between them. This information is critical as the biological activity of a molecule is often dependent on its specific three-dimensional shape.

In Silico Prediction of Molecular Interactions

In silico techniques, particularly molecular docking, are used to predict how a molecule might interact with a biological target, such as a protein or enzyme. In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. The software then calculates the most likely binding poses and estimates the binding affinity. This analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex, providing insight into its potential mechanism of action.

Computational Approaches for Reaction Mechanism Elucidation

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For instance, if this compound were involved in a synthetic reaction or a metabolic pathway, computational methods could be used to map out the entire reaction coordinate. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the energies of these species, a detailed energy profile for the reaction can be constructed, allowing for the determination of activation energies and reaction rates. This provides a molecular-level understanding of how the reaction proceeds.

Studies on Molecular and Biological Interactions in Vitro Focus

Investigation of Enzyme Binding and Modulation Mechanisms (In Vitro)

Detailed enzymatic assays and binding studies are crucial for characterizing the pharmacological profile of a compound. However, specific in vitro research detailing the interaction of 5-methyl-2-(pyrrolidin-2-yl)thiazole HCl with the following enzymes has not been reported.

Prolyl Oligopeptidase (PREP) Ligand Interactions

There are no available studies that assess the binding affinity or modulatory effects of this compound on Prolyl Oligopeptidase (PREP). Research on PREP inhibitors has often focused on different chemical scaffolds, such as 5-aminothiazole derivatives, which are structurally distinct from the subject compound.

Rho-associated Kinase (ROCK) Inhibitory Activity Studies

The potential for this compound to act as an inhibitor of Rho-associated Kinase (ROCK1 or ROCK2) has not been investigated in published in vitro kinase assays. The existing literature on thiazole-based ROCK inhibitors describes other molecular frameworks, such as pyridylthiazole-based ureas or 4-aryl-thiazole-2-amines, and no data is available for this compound.

Carbonic Anhydrase (CA) Inhibition Studies

No in vitro inhibition data for this compound against any isoform of Carbonic Anhydrase (CA) is present in the scientific literature. Typically, CA inhibitors are characterized by a sulfonamide moiety, which is absent in the structure of this compound.

Studies on Receptor Binding and Activation/Inhibition (e.g., RORγt modulation)

There is a lack of reported in vitro studies examining the binding, activation, or inhibition of nuclear receptors or other cell surface receptors by this compound. Specifically, its potential to modulate the Retinoic acid receptor-related orphan receptor gamma t (RORγt) has not been documented.

Protein-Protein Interaction (PPI) Modulation Studies (In Vitro)

The capacity of this compound to modulate protein-protein interactions (PPIs) has not been explored in any published in vitro research. While the modulation of PPIs is a significant area of drug discovery, studies have not yet been extended to include this specific compound.

Cellular Pathway Modulation Investigations (In Vitro)

Due to the absence of primary data on its interaction with specific enzymes or receptors, there are no subsequent in vitro studies that investigate the effects of this compound on downstream cellular signaling pathways. Elucidation of its effects on cellular pathways would first require identification of its primary molecular target(s).

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on "this compound" corresponding to the detailed outline provided in your request. The required in vitro studies on its autophagy induction mechanisms, modulation of reactive oxygen species, specific structure-activity relationships, molecular docking, membrane interactions, and DNA/RNA interactions have not been documented for this particular compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for "this compound". To do so would require fabricating information, which is contrary to the principles of scientific accuracy.

General information on the biological activities of other thiazole (B1198619) derivatives is available. For instance, various studies have explored the structure-activity relationships and molecular docking of different thiazole-containing compounds to understand their potential as antimicrobial or anti-inflammatory agents. nih.govmdpi.commdpi.com However, this information is not specific to this compound and cannot be used to accurately describe its molecular and biological interactions as per the requested detailed structure.

For a scientifically sound article on this specific compound, dedicated laboratory research investigating its properties would be necessary.

Applications in Chemical Research and Material Science Non Biological

Role as Synthetic Intermediates in Complex Molecule Synthesis

The 5-methyl-2-(pyrrolidin-2-yl)thiazole scaffold serves as a valuable synthetic intermediate, or building block, for the construction of more complex molecular architectures. Both the thiazole (B1198619) and pyrrolidine (B122466) rings are prevalent motifs in a wide array of biologically active compounds and functional materials. The presence of multiple reaction sites within the molecule, including the nitrogen and sulfur heteroatoms and the chiral center in the pyrrolidine ring, allows for diverse chemical modifications and the introduction of various functional groups.

Thiazole derivatives are recognized as important synthons in the preparation of a variety of heterocyclic compounds. Similarly, the pyrrolidine ring, a five-membered nitrogen heterocycle, is a fundamental structural unit in many natural products and synthetic compounds. The combination of these two rings in 5-methyl-2-(pyrrolidin-2-yl)thiazole provides a versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the thiazole ring can undergo electrophilic substitution reactions, while the secondary amine of the pyrrolidine ring is amenable to N-alkylation, N-acylation, and other transformations, allowing for the elaboration of the core structure into more complex derivatives.

The utility of related thiazole and pyrrolidine derivatives as building blocks is well-documented. For example, various substituted thiazoles are used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Likewise, chiral pyrrolidines are extensively used as scaffolds and catalysts in asymmetric synthesis. Therefore, 5-methyl-2-(pyrrolidin-2-yl)thiazole HCl represents a promising starting material for the development of new chemical entities with tailored properties.

Utilization as Ligands in Coordination Chemistry

The nitrogen and sulfur atoms present in the thiazole ring, along with the nitrogen atom of the pyrrolidine moiety, endow 5-methyl-2-(pyrrolidin-2-yl)thiazole with the ability to act as a ligand in coordination chemistry. These heteroatoms possess lone pairs of electrons that can be donated to a metal center, forming coordination complexes. The specific binding mode of the ligand to the metal can vary, leading to the formation of diverse and structurally interesting metal-organic frameworks.

Thiazole-containing ligands have been shown to coordinate with a variety of transition metals, including zinc, copper, and cobalt, to form complexes with interesting photophysical and catalytic properties nih.gov. The coordination can occur through the nitrogen atom of the thiazole ring, the sulfur atom, or both, leading to monodentate or bidentate coordination modes. The pyrrolidine nitrogen can also participate in coordination, potentially leading to tridentate binding.

The resulting metal complexes can exhibit a range of geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the reaction ijper.org. The formation of these complexes can significantly alter the electronic and steric properties of the organic ligand, which can in turn influence the reactivity and potential applications of the resulting coordination compound. For example, metal complexes of thiazole derivatives have been investigated for their catalytic activity and as luminescent materials. While specific studies on the coordination chemistry of 5-methyl-2-(pyrrolidin-2-yl)thiazole are not extensively reported, the known coordination behavior of related thiazole and pyrrolidine compounds suggests its potential as a versatile ligand in the design and synthesis of novel metal complexes.

Table 1: Potential Coordination Modes of 5-methyl-2-(pyrrolidin-2-yl)thiazole

Coordination ModeDonating AtomsPotential Metal Ions
MonodentateThiazole NitrogenZn(II), Cu(II), Co(II)
MonodentateThiazole SulfurPd(II), Pt(II)
MonodentatePyrrolidine NitrogenVarious transition metals
BidentateThiazole N, Pyrrolidine NVarious transition metals
BidentateThiazole S, Pyrrolidine NVarious transition metals

Exploration in Catalysis (e.g., Organocatalysis, Metal-Catalysis)

The pyrrolidine moiety within 5-methyl-2-(pyrrolidin-2-yl)thiazole is a well-established privileged scaffold in the field of organocatalysis. Chiral pyrrolidine derivatives, such as proline and its analogues, are known to be highly effective catalysts for a wide range of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions. The catalytic activity of these compounds stems from their ability to form transient iminium or enamine intermediates with carbonyl compounds, thereby activating them towards nucleophilic attack.

While direct catalytic applications of 5-methyl-2-(pyrrolidin-2-yl)thiazole have not been extensively documented, its structural similarity to known organocatalysts suggests its potential in this area. The chiral center at the 2-position of the pyrrolidine ring could induce stereoselectivity in catalytic reactions. The electronic properties of the thiazole ring could also influence the reactivity and selectivity of the catalyst.

In addition to organocatalysis, 5-methyl-2-(pyrrolidin-2-yl)thiazole could also find application as a ligand in metal-catalyzed reactions. The coordination of the thiazole and pyrrolidine moieties to a metal center can create a chiral environment around the metal, enabling enantioselective catalysis. For instance, palladium complexes bearing chiral ligands are widely used in cross-coupling reactions. The development of new chiral ligands is crucial for expanding the scope and efficiency of these important transformations.

Potential in Material Science (e.g., Corrosion Inhibition Mechanisms at Surfaces)

Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazole derivatives, have been extensively studied as corrosion inhibitors for various metals and alloys in acidic media. These compounds can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The efficiency of a corrosion inhibitor is often related to its ability to adsorb strongly to the metal surface.

The adsorption of thiazole derivatives on a metal surface can occur through several mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the heteroatoms (N and S) and the vacant d-orbitals of the metal.

π-electron interaction: The π-electrons of the aromatic thiazole ring can interact with the metal surface.

The presence of both nitrogen and sulfur atoms in the 5-methyl-2-(pyrrolidin-2-yl)thiazole molecule, along with the pyrrolidine ring, suggests its potential as an effective corrosion inhibitor. The lone pairs of electrons on the nitrogen and sulfur atoms can facilitate strong adsorption onto the metal surface. The planarity of the thiazole ring allows for a larger surface coverage.

Studies on similar thiazole derivatives have shown high inhibition efficiencies for the corrosion of steel in acidic solutions mdpi.comeurjchem.comresearchgate.neteurjchem.com. The formation of a protective layer by these inhibitors has been confirmed by various electrochemical techniques and surface analysis methods. The mechanism of inhibition is generally attributed to the adsorption of the inhibitor molecules on the metal surface, which blocks the active corrosion sites.

Table 2: Factors Influencing the Corrosion Inhibition Efficiency of Thiazole Derivatives

FactorDescription
Heteroatom Content The presence of nitrogen and sulfur atoms with lone pair electrons facilitates strong adsorption on the metal surface.
Molecular Structure The planarity of the thiazole ring allows for a high degree of surface coverage.
Electron Density The electron density on the heteroatoms and the aromatic ring influences the strength of the interaction with the metal surface.
Solubility The solubility of the inhibitor in the corrosive medium is crucial for its effectiveness.

Advanced Analytical and Characterization Methodologies

Electrochemical Techniques for Surface Interaction Analysis

Electrochemical methods are paramount in understanding the efficacy and mechanism of corrosion inhibitors. Techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are frequently employed to study the surface interactions of thiazole (B1198619) derivatives. researchgate.netnih.gov

Potentiodynamic polarization studies involve varying the potential of a working electrode and measuring the resulting current. nih.govresearcher.life This technique helps in determining key corrosion parameters like the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes (βa and βc). The change in these parameters upon the addition of an inhibitor like 5-methyl-2-(pyrrolidin-2-yl)thiazole HCl indicates its effect on the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.gov A significant decrease in the corrosion current density and shifts in the corrosion potential are indicative of the inhibitor's protective action. nih.gov Such inhibitors are often classified as mixed-type if they influence both anodic and cathodic reactions. nih.govnih.gov

Electrochemical impedance spectroscopy (EIS) is another powerful non-destructive technique used to investigate the formation of a protective layer. researchgate.net By applying a small amplitude AC signal over a range of frequencies, EIS can model the electrode/electrolyte interface. nih.govresearchgate.net The resulting Nyquist and Bode plots provide information about the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor suggest the formation of an adsorbed protective film on the metal surface. nih.govresearchgate.net This film acts as a barrier to the corrosive species.

The following interactive table presents hypothetical data from electrochemical measurements for a steel electrode in a corrosive medium with and without the presence of this compound, illustrating its potential inhibitory effects.

Inhibitor Concentration (M)E_corr (mV vs. SCE)i_corr (µA/cm²)βa (mV/dec)βc (mV/dec)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)-45025070-120150300-
1.00E-05-4408568-11545022066
5.00E-05-4354065-11298015084
1.00E-04-4302563-110150011090
5.00E-04-4201560-10522008094
1.00E-03-4151058-10228006596

Surface Science Techniques for Adsorption Studies (e.g., SEM, XPS, XRD)

To complement electrochemical data, surface science techniques provide direct visual and compositional evidence of the inhibitor's adsorption on a surface. najah.edu

Scanning Electron Microscopy (SEM) is utilized to observe the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor. nih.govnih.gov In the absence of the inhibitor, the surface typically shows significant damage, such as pitting and roughness. In the presence of this compound, a smoother surface with reduced corrosion damage would be expected, confirming the formation of a protective film. nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. najah.eduresearchgate.net XPS analysis of a metal surface treated with this compound can confirm the presence of nitrogen, sulfur, and carbon atoms from the inhibitor molecule on the surface. High-resolution spectra of these elements can provide insights into the chemical bonding between the inhibitor and the metal surface, helping to distinguish between physisorption and chemisorption. researchgate.net

X-ray Diffraction (XRD) is a technique used to determine the crystallographic structure of a material. najah.educore.ac.uk In the context of corrosion inhibition, XRD can be used to analyze the surface of the metal for the formation of any new crystalline phases or corrosion products. The presence of the inhibitor might alter the intensity or position of the peaks corresponding to the base metal, and prevent the formation of peaks associated with corrosion products. najah.edu

Below is an interactive table summarizing the expected findings from surface analysis techniques for a steel surface exposed to a corrosive environment with and without this compound.

TechniqueSampleExpected ObservationsInferences
SEM Blank (Corroded)Rough, pitted, and damaged surface.Significant corrosive attack.
Inhibitor-TreatedSmoother surface with significantly less visible corrosion.Formation of a protective surface film.
XPS Blank (Corroded)Peaks corresponding to the metal and its oxides (e.g., Fe, O).Presence of corrosion products.
Inhibitor-TreatedPresence of N 1s, S 2p, and C 1s peaks in addition to metal peaks. Shifts in binding energies may be observed.Adsorption of the inhibitor molecule on the surface, potentially through chemical bonds.
XRD Blank (Corroded)Peaks corresponding to the base metal and possibly new peaks of corrosion products (e.g., iron oxides/hydroxides).Formation of crystalline corrosion products.
Inhibitor-TreatedPredominant peaks of the base metal, with reduced or absent peaks of corrosion products.Inhibition of the formation of crystalline corrosion products.

Future Research Directions and Perspectives

Development of Next-Generation Synthetic Strategies

Future synthetic research should aim to develop more efficient, stereoselective, and environmentally benign methods for the synthesis of 5-methyl-2-(pyrrolidin-2-yl)thiazole and its derivatives. Current synthetic approaches for similar thiazole-pyrrolidine structures often involve multi-step sequences. Next-generation strategies could focus on:

Asymmetric Catalysis: The pyrrolidine (B122466) ring contains a chiral center, making the development of enantioselective synthetic routes crucial. Future work could explore the use of chiral catalysts to control the stereochemistry at this position, which is often critical for biological activity.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for the 5-methyl-2-(pyrrolidin-2-yl)thiazole core could enable more efficient production and library generation.

Green Chemistry Approaches: The use of greener solvents, such as deep eutectic solvents, and energy-efficient reaction conditions, like microwave irradiation, should be investigated to reduce the environmental impact of the synthesis.

Synthetic StrategyPotential Advantages
Asymmetric CatalysisEnantiomeric purity, potentially higher biological activity.
Flow ChemistryImproved safety, scalability, and reaction control.
Green ChemistryReduced environmental impact, use of safer reagents.

Advanced Computational Modeling for Predictive Design

Computational modeling will be instrumental in guiding the design of novel derivatives of 5-methyl-2-(pyrrolidin-2-yl)thiazole with enhanced properties. Advanced computational techniques can provide insights into structure-activity relationships (SAR) and predict the biological profiles of new compounds before their synthesis.

Molecular Docking and Dynamics: These methods can be used to predict the binding modes of 5-methyl-2-(pyrrolidin-2-yl)thiazole derivatives with various biological targets. For instance, docking studies on related thiazole (B1198619) compounds have been used to identify potential interactions with enzymes like cyclooxygenase (COX).

Pharmacophore Modeling: This approach can help identify the key structural features required for a desired biological activity. By creating a pharmacophore model based on known active compounds, new derivatives with a higher probability of success can be designed.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for the early-stage evaluation of drug candidates. This can help prioritize compounds with favorable pharmacokinetic profiles for synthesis and testing.

Discovery of Novel Molecular Targets and Interaction Mechanisms (In Vitro)

In vitro studies are essential for identifying the molecular targets of 5-methyl-2-(pyrrolidin-2-yl)thiazole HCl and elucidating its mechanism of action. The thiazole moiety is a versatile scaffold known to interact with a wide range of biological targets.

High-Throughput Screening (HTS): Screening the compound against large panels of biological targets, such as enzymes and receptors, can help identify novel activities.

Target-Based Assays: Based on the structural similarity to known bioactive molecules, specific in vitro assays can be performed. For example, given that some thiazole derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes, this would be a logical starting point.

Mechanism of Action Studies: Once a biological activity is confirmed, further studies will be needed to understand how the compound exerts its effect at the molecular level. This could involve techniques like enzyme kinetics, and cell-based assays.

Potential Target ClassRationale based on Related Compounds
KinasesMany kinase inhibitors incorporate a thiazole ring.
G-Protein Coupled Receptors (GPCRs)Thiazole derivatives have shown activity at various GPCRs.
Ion ChannelsThe Zinc-Activated Channel (ZAC) is a known target for some thiazole analogs.
Enzymes (e.g., COX)Anti-inflammatory effects of related thiazoles are mediated through COX inhibition.

Exploration of Unconventional Applications and Reactivity

Beyond traditional medicinal chemistry applications, the unique chemical structure of this compound could be leveraged for unconventional applications.

Catalysis: The nitrogen and sulfur atoms in the thiazole ring, along with the pyrrolidine nitrogen, could potentially act as ligands for metal catalysts. The synthesis and evaluation of metal complexes of this compound for various catalytic transformations would be a novel research avenue.

Materials Science: Thiazole-containing polymers and small molecules have been explored for applications in organic electronics. The properties of 5-methyl-2-(pyrrolidin-2-yl)thiazole could be investigated for potential use in the development of new functional materials.

Chemical Probes: If a specific biological target is identified, fluorescently labeled or biotinylated derivatives of the compound could be synthesized to serve as chemical probes for studying the target's function and localization within cells.

Design of Chemically Hybrid Systems Incorporating this compound Motif

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has proven to be a successful approach in drug discovery. The this compound motif can be combined with other biologically active moieties to create hybrid molecules with potentially synergistic or novel activities.

Conjugation with Natural Products: Linking the thiazole-pyrrolidine scaffold to a natural product with known biological activity could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

Hybridization with Known Drugs: Incorporating this motif into the structure of existing drugs could be a strategy to overcome drug resistance or to develop compounds with dual mechanisms of action.

Peptide Conjugates: The pyrrolidine ring is a proline analog, suggesting that this scaffold could be incorporated into peptides to create peptidomimetics with enhanced stability and cell permeability.

Q & A

What are the established synthetic routes for 5-methyl-2-(pyrrolidin-2-yl)thiazole HCl, and what factors influence yield?

Basic:
The compound is typically synthesized via condensation reactions between pyrrolidine derivatives and thiazole precursors. A common approach involves cyclization of thiourea intermediates with α-halo ketones under basic conditions . For example, sodium methoxide or potassium carbonate in methanol/ethyl acetate systems can facilitate deprotonation and nucleophilic substitution, achieving yields around 75% under optimized reflux conditions .

Advanced:
Yield optimization requires factorial design to evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, anhydrous magnesium chloride in methanol enhances reaction efficiency by stabilizing intermediates . Advanced studies should incorporate Design of Experiments (DoE) to identify critical parameters and interactions, ensuring reproducibility across scales .

How can structural characterization of this compound be systematically validated?

Basic:
Routine characterization includes NMR (¹H/¹³C), FT-IR, and HPLC-MS to confirm molecular structure and purity. Polar solvents like DMSO-d6 are preferred for NMR due to the compound’s solubility profile, while reversed-phase HPLC with UV detection (λ = 254 nm) ensures purity ≥95% .

Advanced:
X-ray crystallography or DFT-based computational modeling resolves stereochemical ambiguities. Comparative analysis of experimental and calculated IR/Raman spectra can validate conformational stability, particularly for the pyrrolidine-thiazole junction .

What in vitro models are suitable for evaluating its biological activity?

Basic:
Standard antimicrobial assays (e.g., MIC determination against S. aureus or E. coli) and cytotoxicity screening (MTT assay on HEK-293 or HeLa cells) provide preliminary activity profiles .

Advanced:
Mechanistic studies require target-specific assays, such as enzyme inhibition (e.g., kinase or protease activity) or fluorescence-based binding assays. For example, thiazole derivatives often interact with bacterial DNA gyrase or fungal cytochrome P450, which can be quantified via fluorometric displacement assays .

How do structural modifications influence its bioactivity?

Basic:
Substituting the pyrrolidine ring with bulkier groups (e.g., piperidine) or altering thiazole substituents (e.g., halogenation) can enhance antimicrobial potency. Methyl groups at the 5-position of thiazole improve membrane permeability .

Advanced:
QSAR modeling identifies key descriptors (e.g., logP, polar surface area) governing activity. Molecular docking against validated targets (e.g., C. albicans CYP51) reveals binding affinities, guiding rational design .

How should contradictory data on cytotoxicity be reconciled?

Basic:
Variability in cell line sensitivity (e.g., carcinoma vs. normal cells) or assay conditions (e.g., serum concentration) may explain discrepancies. Replicate studies under standardized protocols (ISO/IEC 17043) are critical .

Advanced:
Meta-analysis of dose-response curves and mechanistic profiling (e.g., apoptosis vs. necrosis markers) clarifies context-dependent toxicity. Integrating transcriptomic data (RNA-seq) identifies pathways differentially affected across models .

What methodologies assess its stability under physiological conditions?

Basic:
Forced degradation studies (acid/base hydrolysis, oxidative stress) with HPLC monitoring quantify degradation products. Stability in PBS (pH 7.4) at 37°C over 24 hours predicts in vivo behavior .

Advanced:
LC-MS/MS tracks metabolite formation in liver microsomes, while Arrhenius plots predict shelf-life under accelerated storage conditions .

How can its solubility and bioavailability be improved for preclinical studies?

Basic:
Salt formation (e.g., HCl vs. mesylate) or co-solvent systems (PEG-400/water) enhance aqueous solubility. Particle size reduction (nanomilling) improves dissolution rates .

Advanced:
Prodrug strategies, such as esterification of the thiazole nitrogen, or lipid-based nanoemulsions optimize pharmacokinetic profiles. In situ perfusion models (e.g., rat intestinal loop) assess absorption efficiency .

What computational tools predict its ADMET properties?

Advanced:
SwissADME or ADMETLab 2.0 estimate permeability (Caco-2), metabolic clearance (CYP450 isoforms), and toxicity (hERG inhibition). Molecular dynamics simulations (GROMACS) model blood-brain barrier penetration .

How does its activity compare to structurally related thiazole derivatives?

Advanced:
Comparative pharmacophore mapping highlights conserved interactions (e.g., hydrogen bonding with bacterial FabH). Synergy studies (Checkerboard assay) evaluate combinatorial effects with standard antibiotics .

What ethical and methodological standards apply to its in vivo testing?

Advanced:
OECD Guidelines 423 (acute toxicity) and 453 (carcinogenicity) mandate humane endpoints and 3R compliance (Replacement, Reduction, Refinement). Dual-luciferase reporter assays in transgenic models reduce animal use while validating mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.